![molecular formula C21H21N3O3 B5506278 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)
4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to "4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine" often involves multistep organic reactions, including cyclization of substituted benzoic acid hydrazides using specific reagents and conditions to form the pyrazole ring, as seen in related compounds (Rai et al., 2009). These synthesis routes can vary significantly depending on the desired functional groups and structural motifs.
Molecular Structure Analysis
The molecular structure and spectroscopic data can be elucidated using various computational and experimental techniques, such as density functional theory (DFT) calculations and X-ray diffraction. For instance, DFT has been applied to determine the geometry, vibrational spectra, and molecular electrostatic potential of related molecules, offering insights into the bond lengths, bond angles, and intramolecular charge transfer (Viji et al., 2020).
Chemical Reactions and Properties
Compounds containing the pyrazole moiety engage in various chemical reactions, including cyclocondensation and reactions with isothiocyanate derivatives, leading to novel compounds with potential biological activity. These reactions are often characterized by their regiospecificity and the formation of complex structures (Khalifa et al., 2017).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, can be assessed through experimental approaches. Crystallographic analysis provides detailed information on the solid-state structure, including hydrogen bonding patterns and molecular packing, which are crucial for understanding the compound's stability and reactivity (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the molecular structure. Studies on similar molecules have explored their antibacterial activity and interactions with biological targets, highlighting the importance of the functional groups present in determining the compound's chemical behavior (Rai et al., 2009).
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations, such as the one conducted by Viji et al. (2020), offer insights into the molecular structure, spectroscopic data, and potential biological effects of compounds like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. These methodologies are pivotal in predicting the interactions between molecules and potential biological targets, which is essential for drug design and discovery processes. The study's findings suggest that such compounds may have biological implications based on molecular docking results, although specific activities were not detailed in this context (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis of Pyranopyrazoles
Research on the synthesis of pyranopyrazoles using green chemistry principles, as reported by Zolfigol et al. (2013), highlights an efficient method for preparing compounds with potential pharmaceutical applications. This study showcases a simple, efficient, and environmentally friendly approach to synthesizing complex molecules, potentially paving the way for novel therapeutic agents (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Corrosion Inhibition Studies
The application of pyrazole derivatives in corrosion inhibition for metals in acidic environments is illustrated in studies by Yadav et al. (2016) and Dandia et al. (2013). These compounds were found to effectively inhibit corrosion, demonstrating their potential as protective agents for industrial applications. The findings suggest that related compounds could be explored for their corrosion inhibition properties, offering insights into the development of new materials for prolonging the lifespan of metals in corrosive conditions (Yadav, Gope, Kumari, & Yadav, 2016); (Dandia, Gupta, Singh, & Quraishi, 2013).
Antibacterial and Antifungal Activities
The synthesis and bioactivity studies, such as those by Khotimah et al. (2018), on compounds like 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline reveal significant antioxidant, antibacterial, and antifungal activities. These findings underline the potential of related molecules in developing new antimicrobial agents, which could be crucial in combating drug-resistant pathogens (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
Propriétés
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-10-6-5-9-18(19)24-14-17(13-22-24)21(25)23-11-12-27-20(15-23)16-7-3-2-4-8-16/h2-10,13-14,20H,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXIWRICRTVNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)
![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)
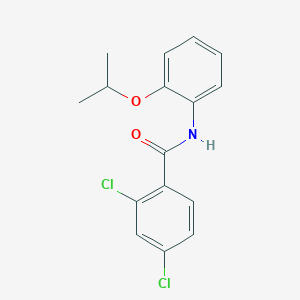
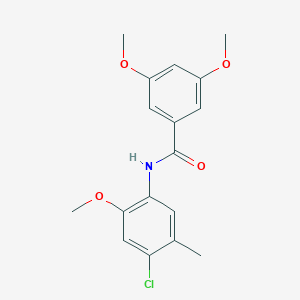
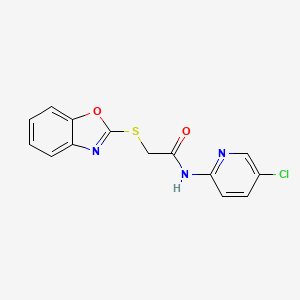
![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)
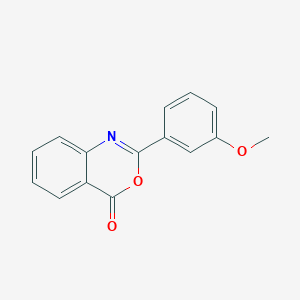
![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)
![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)
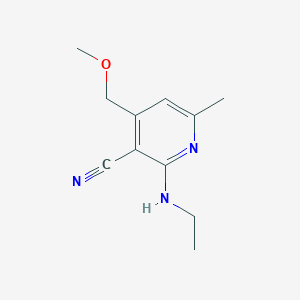
![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)
![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)